Cas no 2580093-45-2 (rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid)
![rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid structure](https://ja.kuujia.com/scimg/cas/2580093-45-2x500.png)
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid 化学的及び物理的性質
名前と識別子
-
- EN300-27730264
- 2580093-45-2
- rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid
-
- インチ: 1S/C17H21NO4/c19-16(20)14-8-13-7-6-12(14)9-15(13)18-17(21)22-10-11-4-2-1-3-5-11/h1-5,12-15H,6-10H2,(H,18,21)(H,19,20)/t12-,13-,14-,15-/m1/s1
- InChIKey: AFKGDOWNCCMFKW-KBUPBQIOSA-N
- ほほえんだ: OC([C@@H]1C[C@H]2CC[C@@H]1C[C@H]2NC(=O)OCC1C=CC=CC=1)=O
計算された属性
- せいみつぶんしりょう: 303.14705815g/mol
- どういたいしつりょう: 303.14705815g/mol
- 同位体原子数: 0
- 水素結合ドナー数: 2
- 水素結合受容体数: 4
- 重原子数: 22
- 回転可能化学結合数: 5
- 複雑さ: 419
- 共有結合ユニット数: 1
- 原子立体中心数の決定: 4
- 不確定原子立体中心数: 0
- 化学結合立体中心数の決定: 0
- 不確定化学結合立体中心数: 0
- トポロジー分子極性表面積: 75.6Ų
- 疎水性パラメータ計算基準値(XlogP): 2.7
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid 価格詳細 >>
エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |
---|---|---|---|---|---|---|---|---|
Enamine | EN300-27730264-1.0g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 95.0% | 1.0g |
$0.0 | 2025-03-19 | |
Enamine | EN300-27730264-0.05g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 0.05g |
$2454.0 | 2023-05-25 | ||
Enamine | EN300-27730264-2.5g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 2.5g |
$5724.0 | 2023-05-25 | ||
Enamine | EN300-27730264-10.0g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 10g |
$12560.0 | 2023-05-25 | ||
Enamine | EN300-27730264-0.5g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 0.5g |
$2804.0 | 2023-05-25 | ||
Enamine | EN300-27730264-0.1g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 0.1g |
$2571.0 | 2023-05-25 | ||
Enamine | EN300-27730264-5.0g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 5g |
$8470.0 | 2023-05-25 | ||
Enamine | EN300-27730264-0.25g |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid |
2580093-45-2 | 0.25g |
$2687.0 | 2023-05-25 |
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid 関連文献
-
Xiang Xiao,Jiguo Tu,Zheng Huang,Shuqiang Jiao Phys. Chem. Chem. Phys., 2021,23, 10326-10334
-
Biao Ye,Hong Xu,Binbin Bao,Jin Xuan,Li Zhang RSC Adv., 2017,7, 48826-48834
-
Yu Wang,Cheng Niu,Dong-Hua Xie,Da-Ming Du Org. Biomol. Chem., 2021,19, 8572-8577
-
Lydia Helena Wong,Zhenghua Su,Hanyu Yao,Yufang Li RSC Adv., 2016,6, 54049-54053
-
Wei Wang,Chen Chen,Xiaoxiao Li,Shiying Wang,Xiliang Luo Chem. Commun., 2015,51, 9109-9112
-
6. A butterfly motion of formic acid and cyclobutanone in the 1 : 1 hydrogen bonded molecular cluster†Luca Evangelisti,Lorenzo Spada,Weixing Li,Susana Blanco,Juan Carlos López,Alberto Lesarri,Jens-Uwe Grabow,Walther Caminati Phys. Chem. Chem. Phys., 2017,19, 204-209
-
Shuhei Furukawa,Tanya Balandina,Klaus Müllen,Mark Van der Auweraer,Steven De Feyter Nanoscale, 2010,2, 1773-1780
-
Guofu Zhang,Yiyong Zhao,Chengrong Ding Org. Biomol. Chem., 2019,17, 7684-7688
-
Emmanuel E. Nekongo,Pritha Bagchi,Christoph J. Fahrni,Vladimir V. Popik Org. Biomol. Chem., 2012,10, 9214-9218
rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acidに関する追加情報
Professional Introduction to Rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic Acid (CAS No. 2580093-45-2)
Rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid, identified by its CAS number 2580093-45-2, is a sophisticated organic compound that has garnered significant attention in the field of pharmaceutical chemistry and medicinal research. This compound belongs to the class of bicyclic amino acids, characterized by its unique three-membered ring structure fused with two six-membered rings, making it a structurally complex and intriguing molecule.
The structural framework of rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid imparts distinct chemical properties that make it a valuable intermediate in the synthesis of various pharmacologically active agents. The presence of multiple stereocenters at the 1, 2, 4, and 5 positions contributes to its chiral nature, which is crucial for developing enantiomerically pure drugs that exhibit enhanced efficacy and reduced side effects.
In recent years, there has been a growing interest in the development of novel therapeutic agents derived from bicyclic scaffolds due to their potential to interact with biological targets in unique ways. The benzyloxy carbonyl group attached to the amino functionality serves as a protective group in peptide synthesis and drug development, allowing for controlled modification and subsequent deprotection steps. This feature makes rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid a versatile building block for constructing complex molecules.
One of the most compelling aspects of this compound is its application in the synthesis of neuroactive compounds. Bicyclic structures are frequently found in natural products and have shown promise in modulating central nervous system (CNS) receptors and enzymes. Preliminary studies have indicated that derivatives of this compound may exhibit properties relevant to the treatment of neurological disorders such as Alzheimer's disease and Parkinson's disease. The precise stereochemistry of rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid is particularly important in these contexts, as even minor variations in configuration can significantly alter biological activity.
The pharmaceutical industry has been actively exploring the potential of this compound as a precursor for next-generation drugs. Its structural complexity allows for modifications that can optimize pharmacokinetic properties such as solubility, bioavailability, and metabolic stability. Researchers are investigating how variations in the benzyloxy carbonyl group and other functional moieties can enhance binding affinity to therapeutic targets while minimizing off-target effects.
Moreover, the synthetic utility of rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid has been demonstrated in several high-profile studies. Its incorporation into peptidomimetics and other heterocyclic compounds has led to the discovery of novel molecules with significant therapeutic potential. The ability to fine-tune its stereochemistry opens up avenues for developing libraries of compounds with tailored biological activities.
In conclusion, rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid (CAS No. 2580093-45-2) represents a fascinating example of how structural complexity can be leveraged to develop innovative pharmaceuticals. Its unique features make it an indispensable tool for synthetic chemists and medicinal chemists alike, contributing to advancements in drug discovery and development across multiple therapeutic areas.
2580093-45-2 (rac-(1R,2R,4R,5R)-5-{[(benzyloxy)carbonyl]amino}bicyclo[2.2.2]octane-2-carboxylic acid) 関連製品
- 1805170-57-3(2-Bromo-4-(difluoromethyl)-3-iodopyridine-6-carboxylic acid)
- 1823503-36-1(tert-butyl N-(2-cyclopropyl-1,3-thiazol-4-yl)carbamate)
- 1807206-13-8(4-Chloro-2-iodo-5-nitropyridine)
- 1338993-73-9(1-[(3-Bromo-4-fluorophenyl)methyl]azetidin-3-ol)
- 3290-01-5(2,3-Dichlorobenzyl Chloride)
- 2198465-51-7(N-[2-(2,5-Dioxopyrrolidin-1-yl)ethyl]-4-phenyl-1-prop-2-enoylpiperidine-4-carboxamide)
- 2229505-50-2(3-(1H-indol-4-yl)-2,2-dimethylcyclopropylmethanamine)
- 15862-37-0(2,5-dibromo-3-nitro-pyridine)
- 886927-93-1(N-5-(3-methanesulfonylphenyl)-1,3,4-oxadiazol-2-yl-3,5-dimethoxybenzamide)
- 2228302-64-3(1-(3,3-difluorocyclobutyl)cyclopropylmethanamine)



